n,n-bis(2-hydroxypropyl)hexadecanamide
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Overview
Description
n,n-bis(2-hydroxypropyl)hexadecanamide is a chemical compound with the molecular formula C22H45NO3. It is a type of amide, specifically a fatty acid amide, which is characterized by the presence of a long hydrocarbon chain. This compound is known for its surfactant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
n,n-bis(2-hydroxypropyl)hexadecanamide can be synthesized through the reaction of hexadecanoic acid (palmitic acid) with N,N-bis(2-hydroxypropyl)amine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The raw materials, hexadecanoic acid and N,N-bis(2-hydroxypropyl)amine, are mixed in the presence of a catalyst and heated to the required temperature. The reaction mixture is then purified through distillation or recrystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
n,n-bis(2-hydroxypropyl)hexadecanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acid chlorides or alkyl halides are commonly used reagents for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Esters or ethers.
Scientific Research Applications
n,n-bis(2-hydroxypropyl)hexadecanamide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Studied for its potential role in cell membrane stabilization and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of cosmetics, personal care products, and lubricants due to its surfactant properties.
Mechanism of Action
The mechanism of action of n,n-bis(2-hydroxypropyl)hexadecanamide involves its interaction with cell membranes and proteins. The compound’s surfactant properties allow it to integrate into lipid bilayers, affecting membrane fluidity and stability. It may also interact with specific receptors or enzymes, modulating signaling pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
Dodecanamide, N,N-bis(2-hydroxyethyl)-: Another fatty acid amide with similar surfactant properties but a shorter hydrocarbon chain.
Lauramide DEA: A diethanolamide derived from lauric acid, commonly used in personal care products.
Uniqueness
n,n-bis(2-hydroxypropyl)hexadecanamide is unique due to its longer hydrocarbon chain, which enhances its surfactant properties and makes it more effective in stabilizing emulsions and formulations. Its specific structure also allows for unique interactions with biological membranes and proteins, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
16516-37-3 |
---|---|
Molecular Formula |
C22H45NO3 |
Molecular Weight |
371.6 g/mol |
IUPAC Name |
N,N-bis(2-hydroxypropyl)hexadecanamide |
InChI |
InChI=1S/C22H45NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)23(18-20(2)24)19-21(3)25/h20-21,24-25H,4-19H2,1-3H3 |
InChI Key |
IFQXKLVYFJPBNF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)N(CC(C)O)CC(C)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)N(CC(C)O)CC(C)O |
Key on ui other cas no. |
16516-37-3 |
Origin of Product |
United States |
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